molecular formula C14H18BClO4 B1427336 Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 866625-02-7

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B1427336
CAS No.: 866625-02-7
M. Wt: 296.55 g/mol
InChI Key: DTQHAEYLCILHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the reaction of 5-chloro-2-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under inert atmosphere conditions, usually at elevated temperatures. The general reaction scheme is as follows:

    Starting Materials: 5-chloro-2-iodobenzoic acid, bis(pinacolato)diboron

    Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF)

    Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature (e.g., 80-100°C)

The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the desired product by esterification with methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), inert atmosphere, elevated temperature.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), aqueous conditions.

    Substitution: Nucleophiles such as amines or thiols, solvent (e.g., DMF), room temperature to moderate heating.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester group.

    Substituted Benzoates: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the following steps:

    Transmetalation: Transfer of the aryl group from the boronic ester to the palladium catalyst.

    Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be compared with other boronic esters, such as:

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chlorine substituent and the ester group.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzene ring.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the aromatic ring and ester group, used in hydroboration reactions.

The uniqueness of this compound lies in its specific functional groups, which make it highly versatile for various synthetic applications.

Properties

IUPAC Name

methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQHAEYLCILHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866625-02-7
Record name methyl 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.